
(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with tert-butyl and methyl groups. The unique structure of this compound makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of the boronic acid component can help mitigate the cost of production .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophilic groups, forming stable complexes that can inhibit enzyme activity or alter protein function . This mechanism is particularly useful in the development of enzyme inhibitors and other therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenylboronic acid: Similar in structure but with a phenyl ring instead of a pyrimidine ring.
5-Tert-butyl-2-methoxyphenylboronic acid: Contains a methoxy group instead of a methyl group on the pyrimidine ring.
tert-Butylboronic acid: Lacks the pyrimidine ring and has a simpler structure.
Uniqueness
The uniqueness of (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid lies in its combination of a boronic acid group with a pyrimidine ring, which provides a versatile platform for further functionalization and application in various fields. The presence of tert-butyl and methyl groups enhances its stability and reactivity, making it a valuable compound in organic synthesis and scientific research .
Eigenschaften
Molekularformel |
C9H15BN2O2 |
|---|---|
Molekulargewicht |
194.04 g/mol |
IUPAC-Name |
(2-tert-butyl-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H15BN2O2/c1-6-7(10(13)14)5-11-8(12-6)9(2,3)4/h5,13-14H,1-4H3 |
InChI-Schlüssel |
YPZACCHLMMGZND-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1C)C(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



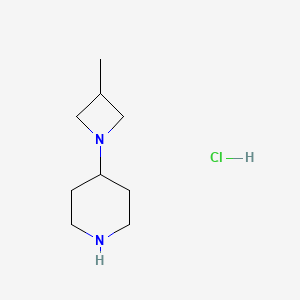

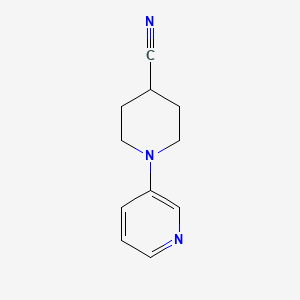


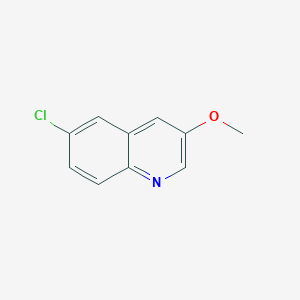
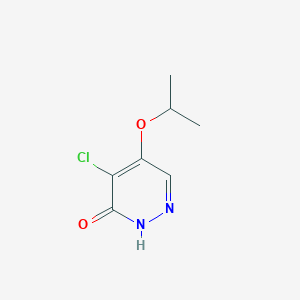
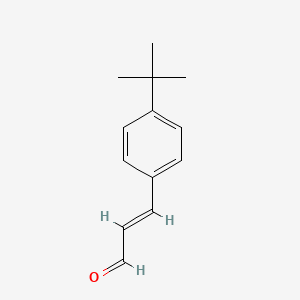
![2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol](/img/structure/B11904766.png)
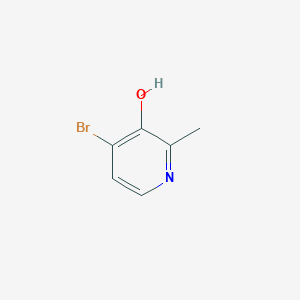
![1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol](/img/structure/B11904782.png)


